Cas no 110193-59-4 (Benzeneacetic acid,3-fluoro-a-oxo-, ethyl ester)
Benzeneacetic acid,3-fluoro-a-oxo-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid,3-fluoro-a-oxo-, ethyl ester
- (3-FLUOROPHENYL)GLYOXYLIC ACID ETHYL ESTER
- ethyl 2-(3-fluorophenyl)-2-oxoacetate
- Ethyl 3-fluorobenzoylformate
- Ethyl (3-fluorophenyl)(oxo)acetate
- (3-Fluorophenyl)oxoacetic acid ethyl ester
- ETHYL (3-FLUOROPHENYL)-OXO-ACETATE
- 3-Fluoro-oxo-benzeneacetic acid ethyl ester
- 110193-59-4
- MFCD01319618
- A802161
- DTXSID30377757
- Ethyl 2-(3-fluorophenyl)-2-oxo-acetate
- Benzeneacetic acid,3-fluoro-a-oxo-,ethyl ester
- CS-0318817
- ethyl 3-fluorobenzoylformate, AldrichCPR
- FT-0601415
- SCHEMBL9954776
- AKOS006275882
- Ethyl3-fluorobenzoylformate
-
- MDL: MFCD01319618
- Inchi: 1S/C10H9FO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
- InChI Key: MOXJARUICGBSPM-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C(C(=O)OCC)=O)=C1
Computed Properties
- Exact Mass: 196.05400
- Monoisotopic Mass: 196.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4A^2
- XLogP3: 2.1
Experimental Properties
- Density: 1.213
- Boiling Point: 271.7°Cat760mmHg
- Flash Point: 114.6°C
- Refractive Index: 1.497
- PSA: 43.37000
- LogP: 1.57150
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Benzeneacetic acid,3-fluoro-a-oxo-, ethyl ester Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzeneacetic acid,3-fluoro-a-oxo-, ethyl ester Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Benzeneacetic acid,3-fluoro-a-oxo-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022067-1g |
Ethyl 3-fluorobenzoylformate |
110193-59-4 | 97% | 1g |
£212.00 | 2022-03-01 | |
| Fluorochem | 022067-5g |
Ethyl 3-fluorobenzoylformate |
110193-59-4 | 97% | 5g |
£353.00 | 2022-03-01 | |
| abcr | AB360870-1 g |
Ethyl 3-fluorobenzoylformate; 97% |
110193-59-4 | 1g |
€305.80 | 2022-06-10 | ||
| abcr | AB360870-5 g |
Ethyl 3-fluorobenzoylformate; 97% |
110193-59-4 | 5g |
€715.50 | 2022-06-10 | ||
| AK Scientific | 8703AC-1g |
Ethyl 3-fluorobenzoylformate |
110193-59-4 | 95% | 1g |
$265 | 2023-09-16 | |
| abcr | AB360870-1g |
Ethyl 3-fluorobenzoylformate, 97%; . |
110193-59-4 | 97% | 1g |
€535.10 | 2024-04-20 | |
| abcr | AB360870-5g |
Ethyl 3-fluorobenzoylformate, 97%; . |
110193-59-4 | 97% | 5g |
€1648.10 | 2024-04-20 | |
| A2B Chem LLC | AE09351-1g |
Ethyl 2-(3-fluorophenyl)-2-oxoacetate |
110193-59-4 | 95% | 1g |
$168.00 | 2024-04-20 | |
| A2B Chem LLC | AE09351-2g |
Ethyl 2-(3-fluorophenyl)-2-oxoacetate |
110193-59-4 | 97% | 2g |
$590.00 | 2024-01-05 | |
| A2B Chem LLC | AE09351-5g |
Ethyl 2-(3-fluorophenyl)-2-oxoacetate |
110193-59-4 | 97% | 5g |
$1148.00 | 2024-01-05 |
Benzeneacetic acid,3-fluoro-a-oxo-, ethyl ester Suppliers
Benzeneacetic acid,3-fluoro-a-oxo-, ethyl ester Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on Benzeneacetic acid,3-fluoro-a-oxo-, ethyl ester
Research Brief on Benzeneacetic acid,3-fluoro-a-oxo-, ethyl ester (CAS: 110193-59-4): Recent Advances and Applications
Benzeneacetic acid,3-fluoro-a-oxo-, ethyl ester (CAS: 110193-59-4) is a fluorinated aromatic ester compound that has garnered significant attention in recent years due to its versatile applications in pharmaceutical synthesis and chemical biology. This research brief aims to provide an up-to-date overview of the latest studies involving this compound, focusing on its synthetic methodologies, biological activities, and potential therapeutic applications. Recent literature highlights its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 110193-59-4 as a precursor for the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). The study demonstrated that the fluorinated aromatic ring enhances the compound's metabolic stability and bioavailability compared to non-fluorinated analogs. Through a series of in vitro assays, the derivatives showed potent COX-2 inhibitory activity with reduced gastrointestinal toxicity, suggesting potential for next-generation NSAID development.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters (2024), where the compound served as a building block for fluorinated β-lactam antibiotics. The research team utilized 110193-59-4 to introduce fluorine atoms at strategic positions, resulting in analogs with improved antibacterial activity against drug-resistant strains. Nuclear magnetic resonance (NMR) and X-ray crystallography studies confirmed the structural integrity of these derivatives, while molecular docking simulations provided insights into their enhanced binding affinity for bacterial penicillin-binding proteins.
From a chemical biology perspective, a recent Nature Chemical Biology publication (2024) highlighted the compound's utility in activity-based protein profiling (ABPP). The α-oxo ester moiety of 110193-59-4 was functionalized to create electrophilic probes that selectively label serine hydrolases in complex proteomes. This application has opened new avenues for target identification in neurodegenerative diseases, where the probes demonstrated exceptional specificity for certain brain esterases.
The synthetic accessibility of 110193-59-4 continues to be improved, as evidenced by a 2024 Organic Process Research & Development report detailing a scalable, green chemistry approach. The new methodology employs biocatalysis using engineered lipases, achieving >90% yield with excellent enantioselectivity. This advancement addresses previous challenges in large-scale production while minimizing environmental impact through reduced organic solvent use and energy consumption.
Looking forward, several research groups have initiated preclinical studies on drug candidates derived from 110193-59-4. Preliminary results from these investigations suggest promising pharmacokinetic profiles and therapeutic indices. However, researchers caution that further optimization is needed to address certain metabolic liabilities identified in animal models. The compound's unique combination of fluorine substitution and reactive ester functionality positions it as a valuable scaffold for future drug discovery efforts across multiple therapeutic areas.
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